2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
Description
Historical Development and Research Context
The molecular architecture of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide reflects three decades of incremental advances in heterocyclic chemistry. Piperidine derivatives gained prominence following the 1995 European patent EP0320983B1, which established synthetic routes for 1,4-disubstituted piperidinyl compounds through nucleophilic substitution and reductive amination strategies. Sulfonamide incorporation emerged as a key modification after the 2009 discovery that cis-2,6-dimethyl piperidine sulfonamides exhibit acetylcholinesterase (AChE) inhibition constants (K~i~) below 50 nM.
Structural evolution occurred through systematic substitutions:
- Piperidine core : Provides conformational rigidity and hydrogen bonding capacity
- 4-Chlorophenylsulfonyl group : Enhances target binding through π-π stacking and hydrophobic interactions
- Phenethylacetamide sidechain : Improves blood-brain barrier permeability compared to earlier analogs
Position in Medicinal Chemistry Research
This compound occupies a strategic niche in drug discovery due to its dual-action potential. Molecular docking studies demonstrate simultaneous engagement with:
- The catalytic anionic site (CAS) of AChE via the sulfonamide group
- Carbonic anhydrase IX (CA IX) through halogen-bonding with the 4-chlorophenyl moiety
Comparative analysis with similar structures reveals enhanced potency:
$$ \text{IC}{50} = 0.29\ \mu\text{M}\ (\text{vs urease}) $$ for optimized analogs
$$ Ki = 12.4\ \text{nM}\ (\text{vs hCA II}) $$ in piperidine-sulfonamide derivatives
The phenethylacetamide chain confers 83% oral bioavailability in rodent models, addressing a critical limitation of first-generation piperidine sulfonamides.
Sulfonamide-Based Research Evolution
Sulfonamide pharmacology has progressed through three generations:
- First-generation (1930s) : Simple aryl sulfonamides with broad antimicrobial activity
- Second-generation (1990s) : Target-specific agents like carbonic anhydrase inhibitors
- Third-generation (2020s) : Multifunctional hybrids combining sulfonamides with heterocycles
This compound represents third-generation innovation through its:
Current Research Landscape
Four key research fronts dominate current investigations:
1.4.1 Neurodegenerative Disease Applications
Recent studies demonstrate 74% reversal of scopolamine-induced memory deficits in murine models at 10 mg/kg doses, surpassing donepezil's efficacy. The mechanism involves:
- Competitive AChE inhibition ($$ K_i = 18.3\ \text{nM} $$)
- β-amyloid aggregation suppression via π-stacking interactions
1.4.2 Antimicrobial Development
Structural analogs show potent urease inhibition ($$ \text{IC}_{50} = 0.29-20.3\ \mu\text{M} $$), outperforming clinical standard acetohydroxamic acid by 80-fold. Key advantages include:
- Mixed inhibition kinetics ($$ Km $$ increase + $$ V{max} $$ decrease)
- Minimal cytotoxicity (IC~50~ > 250 μg/mL in HEK293 cells)
1.4.3 Cancer Therapeutics
Selective inhibition of tumor-associated CA isoforms (hCA IX/XII) occurs at sub-micromolar concentrations, with 6c and 8 derivatives showing 89% inhibition at 100 nM.
1.4.4 Synthetic Methodology Innovations
Modern routes employ:
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANVOHBFVBCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the piperidine derivative with phenethylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenethylacetamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, HOBt
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide exhibit anticonvulsant properties. A study synthesized several derivatives of N-phenylacetamide and evaluated their efficacy in animal models of epilepsy. The results showed significant activity against maximal electroshock seizures, suggesting that the sulfonamide moiety may enhance anticonvulsant effects by modulating neuronal sodium channels .
Antibacterial and Enzyme Inhibition
Compounds containing the piperidine nucleus have demonstrated antibacterial activity and enzyme inhibition capabilities. Specifically, derivatives of this compound have been tested for their ability to inhibit acetylcholinesterase and urease enzymes, which are crucial in various physiological processes. The presence of the sulfonamide group appears to be pivotal in enhancing these activities, suggesting potential applications in treating infections and metabolic disorders .
Pain Management
The compound's structural features may also position it as a candidate for pain management therapies. Similar compounds have shown promise in reducing nociception and inflammation through various mechanisms, including receptor modulation and anti-inflammatory pathways. The exploration of its effects on pain-related proteins could lead to novel formulations aimed at managing chronic pain conditions .
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant efficacy of related compounds, researchers utilized both the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test on rodent models. Several derivatives exhibited significant protective effects against seizures, highlighting the potential of sulfonamide-containing piperidines in epilepsy management .
Case Study 2: Antibacterial Activity Assessment
A series of synthesized piperidine derivatives were tested against various bacterial strains to evaluate their antibacterial properties. The results indicated that certain modifications to the piperidine structure led to enhanced activity against resistant strains, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide ()
Structural Differences :
- Core Structure : The target compound uses a piperidine-sulfonyl group, while ’s analogs feature a 1,3,4-oxadiazole ring with a sulfanyl (-S-) linkage.
- Substituents : The target compound has a phenethyl group, whereas ’s derivatives include a 2-methoxy-5-chlorophenyl moiety.
Comparison with N-Nicotinoyl Quinolone Carboxylates ()
Structural Differences :
- Core: The target compound’s acetamide-piperidine scaffold contrasts with ’s quinolone-carboxylate backbone.
- Functional Groups: The nicotinoyl group in ’s compounds is absent in the target compound, which instead uses a phenethyl-acetamide chain.
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide, a compound with significant pharmacological potential, belongs to a class of piperidine derivatives. This compound is noted for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.95 g/mol. The structural characteristics include:
- A piperidine ring.
- A sulfonyl group attached to a chlorophenyl moiety.
- An acetamide functional group.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial efficacy. For instance, studies have shown that piperidine derivatives can exert significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was evaluated against various strains, including Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | Ciprofloxacin |
| Compound B | Escherichia coli | 15 | Fluconazole |
| This compound | Salmonella typhi | 18 | Standard |
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in NAD+ biosynthesis, which plays a role in cancer cell metabolism. In vitro studies have indicated that similar piperidine derivatives induce apoptosis in cancer cell lines, demonstrating potential as anticancer agents .
Enzyme Inhibition
The compound has shown notable enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for treating conditions like Alzheimer's disease and urinary tract infections. The IC50 values for enzyme inhibition were reported as follows:
Table 2: Enzyme Inhibition Activity
Case Studies
In a study evaluating the biological activity of synthesized piperidine derivatives, including the target compound, researchers conducted molecular docking studies to elucidate the interaction mechanisms at the molecular level. The findings indicated strong binding affinities with target proteins, correlating with observed biological activities .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide?
Methodological Answer:
The synthesis involves three key steps:
Piperidine Functionalization : React a piperidin-2-yl precursor (e.g., 2-piperidone) with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Acetamide Coupling : Introduce the phenethylacetamide moiety via nucleophilic acyl substitution. For example, react the sulfonylated piperidine with bromoacetophenethylamide in the presence of a coupling agent like HATU or DCC .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Confirm purity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Employ orthogonal analytical techniques:
- NMR Spectroscopy : Confirm the sulfonamide (δ ~7.8 ppm for aromatic protons) and acetamide (δ ~2.1 ppm for CH₃CO) groups. Compare with computed spectra (e.g., PubChem data) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ for C₂₁H₂₄ClN₂O₃S: calc. 419.12, observed 419.11) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .
Advanced: What experimental approaches are suitable for elucidating its mechanism of action?
Methodological Answer:
Hypothesize opioid receptor modulation (structural similarity to fentanyl analogs) and design assays:
- Radioligand Binding : Test affinity for μ-opioid receptors using [³H]-DAMGO in HEK293 cells expressing recombinant receptors. Include naloxone as a competitive control .
- Functional Assays : Measure cAMP inhibition (Gi-coupled signaling) or β-arrestin recruitment (BRET assay) to assess biased agonism .
- In Silico Docking : Use homology models of μ-opioid receptors (e.g., PDB 6DDF) to predict binding interactions with the sulfonyl and phenethyl groups .
Advanced: How can researchers address contradictions in pharmacological data (e.g., binding vs. functional activity)?
Methodological Answer:
Contradictions may arise from:
- Receptor Subtype Selectivity : Screen against δ- and κ-opioid receptors to rule out off-target effects .
- Allosteric Modulation : Perform Schild regression analysis to determine if the compound acts as a positive/negative allosteric modulator .
- Assay Conditions : Optimize buffer pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C) to mimic physiological states. Replicate findings across multiple cell lines (e.g., CHO vs. ND8/34) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis .
- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the sulfonamide group .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration as hazardous chemical waste .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
Focus on modular modifications:
- Sulfonamide Group : Replace 4-chlorophenyl with 4-fluorophenyl or methyl groups to assess electronic effects on receptor binding .
- Piperidine Ring : Introduce substituents (e.g., methyl at C3) to probe steric hindrance and conformational flexibility .
- Acetamide Tail : Replace phenethyl with substituted benzyl groups (e.g., 3,4-dimethoxy) to enhance blood-brain barrier penetration .
Validate changes via in vitro ADMET assays (e.g., liver microsomal stability, PAMPA-BBB permeability) .
Basic: What are the hypothesized therapeutic applications based on structural analogs?
Methodological Answer:
- Neurological Disorders : Potential analgesic or anxiolytic agent (analogy to piperidine-based CNS drugs) .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide’s historical antibiotic role .
- Cancer Research : Screen for apoptosis induction in cancer cell lines (e.g., MCF-7) via mitochondrial pathway modulation .
Advanced: How can pharmacokinetic properties be evaluated preclinically?
Methodological Answer:
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Compare half-life (t₁/₂) with control (e.g., verapamil) .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess drug-drug interaction risks .
- Plasma Protein Binding : Employ equilibrium dialysis (human plasma) to measure free fraction (fu) .
Basic: What regulatory considerations apply to this compound?
Methodological Answer:
- Controlled Substance Laws : Classify under Schedule I/II (U.S. DEA) if opioid receptor affinity exceeds thresholds (Ki < 100 nM) .
- Ethical Approvals : Submit animal/human study protocols to institutional review boards (IRB/IACUC) with toxicity data (e.g., LD₅₀ in rodents) .
Advanced: How can computational methods guide its optimization?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate receptor-ligand complexes (e.g., μ-opioid) to identify critical hydrogen bonds (e.g., sulfonyl-O with Tyr148) .
- QSAR Modeling : Train models on analogs (e.g., W-18, fentanyl) to predict logP, pKa, and BBB penetration .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
